Pyridinium, 1-[(4-cyanophenyl)methyl]-4-ethoxy-, bromide
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Overview
Description
Pyridinium, 1-[(4-cyanophenyl)methyl]-4-ethoxy-, bromide: is a quaternary pyridinium salt. Quaternary pyridinium salts are a class of cationic surfactants known for their germicidal properties . These compounds are unsaturated heterocyclic compounds with various functional groups attached to the pyridine ring or nitrogen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quaternary pyridinium salts typically involves the alkylation of pyridine with an appropriate alkyl halide. For Pyridinium, 1-[(4-cyanophenyl)methyl]-4-ethoxy-, bromide, the synthesis would involve the reaction of 4-cyanobenzyl bromide with 4-ethoxypyridine under suitable conditions .
Industrial Production Methods: Industrial production of quaternary pyridinium salts often involves large-scale alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Quaternary pyridinium salts can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using molecular oxygen or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, catalysts like N-alkyl pyridinium salts.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles such as thiols, amines, or halides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
Chemistry: Quaternary pyridinium salts are used as catalysts in various organic reactions, including oxidation and substitution reactions .
Biology: These compounds have antimicrobial properties and are used in the formulation of disinfectants and antiseptics .
Medicine: Pyridinium salts are explored for their potential use in drug delivery systems and as antimicrobial agents .
Industry: They are used in the production of surfactants, fabric softeners, and corrosion inhibitors .
Mechanism of Action
The mechanism of action of quaternary pyridinium salts involves their interaction with microbial cell membranes. The positively charged pyridinium ion interacts with the negatively charged components of the cell membrane, leading to disruption of the membrane integrity and ultimately cell death . This mechanism is similar to other cationic surfactants used as germicides .
Comparison with Similar Compounds
N-alkyl pyridinium salts: These compounds have similar structures but differ in the alkyl group attached to the nitrogen atom.
Pyridinium chloride: Another quaternary pyridinium salt with chloride as the counterion.
Uniqueness: Pyridinium, 1-[(4-cyanophenyl)methyl]-4-ethoxy-, bromide is unique due to the presence of the 4-cyanophenyl and 4-ethoxy groups, which may impart specific properties such as enhanced antimicrobial activity or solubility in organic solvents .
Properties
CAS No. |
62455-85-0 |
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Molecular Formula |
C15H15BrN2O |
Molecular Weight |
319.20 g/mol |
IUPAC Name |
4-[(4-ethoxypyridin-1-ium-1-yl)methyl]benzonitrile;bromide |
InChI |
InChI=1S/C15H15N2O.BrH/c1-2-18-15-7-9-17(10-8-15)12-14-5-3-13(11-16)4-6-14;/h3-10H,2,12H2,1H3;1H/q+1;/p-1 |
InChI Key |
DRVHUCPWZMKYMV-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=[N+](C=C1)CC2=CC=C(C=C2)C#N.[Br-] |
Origin of Product |
United States |
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